4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine
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Description
The compound “4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine” is used in organic syntheses and as pharmaceutical intermediates . It is an off-white solid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a research hotspot due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives . The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .Physical and Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . Thin-layer chromatography was performed on Merck alumina plates coated with silica gel 60 F 254, n-hexane: ethyl acetate as eluent, with spot visualization performed by exposure to iodine vapor or UV light .Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, they can act as inhibitors for enzymes like cholinesterase , or show antimicrobial activity .
Mode of Action
For example, as cholinesterase inhibitors, they prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability . As antimicrobials, they can inhibit the growth of bacteria .
Biochemical Pathways
For instance, as cholinesterase inhibitors, they affect the cholinergic pathway by preventing the breakdown of acetylcholine . As antimicrobials, they can disrupt essential bacterial processes .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Based on the known activities of imidazole derivatives, we can infer that the effects might include increased availability of acetylcholine in the case of cholinesterase inhibition , or inhibition of bacterial growth in the case of antimicrobial activity .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been shown to have a wide range of effects on various types of cells .
Molecular Mechanism
Imidazole derivatives have been shown to interact with various biomolecules .
Properties
IUPAC Name |
2-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-24-17-10-16(18-13-19-17)22-8-6-21(7-9-22)11-14-12-23-5-3-2-4-15(23)20-14/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOQLBHJBZCOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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